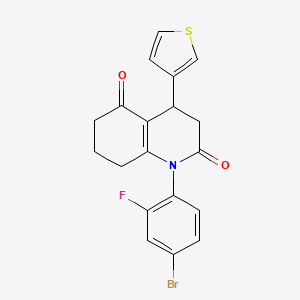![molecular formula C16H20N2O2 B11502432 ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B11502432.png)
ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルは、ピロールファミリーに属する合成有機化合物です。ピロールは、窒素原子を1つ含む五員環構造を特徴とする複素環式芳香族有機化合物です。
2. 製法
合成経路と反応条件: 3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つは、適切な触媒の存在下で、アセト酢酸エチルとアニリンを縮合させ、続いて環化反応とエステル化反応を行う方法です。反応条件は、多くの場合、制御された温度とエタノールやメタノールなどの溶媒の使用を必要とします。
工業生産方法: 工業的な設定では、この化合物の生産には、一貫した品質と収率を確保するために、連続フロー反応器が使用される場合があります。温度と圧力の制御のための自動システムを使用すると、合成プロセスの効率が向上します。さらに、生分解性触媒の使用など、グリーンケミストリーの原則が、環境への影響を最小限に抑えるために、ますます採用されています。
3. 化学反応の分析
反応の種類: 3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応により、ヒドロキシル基やカルボニル基などの官能基が導入される可能性があります。
還元: これは、アミンまたはアルコールの形成につながる可能性があります。
一般的な試薬と条件:
酸化: 酸性条件下で、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの試薬。
置換: 臭素 (Br₂) などのハロゲン化剤や、塩化チオニル (SOCl₂) などの塩素化剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生じる可能性がありますが、還元は第一級または第二級アミンを生成する可能性があります。
4. 科学研究における用途
3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルは、科学研究においてさまざまな用途があります。
化学: 医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を研究されています。
医学: 神経疾患や癌など、さまざまな病気に対する薬物候補としての使用を検討する研究が進められています。
工業: 有機半導体や導電性ポリマーなどの高度な材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of biodegradable catalysts, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions: Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、医薬品用途では、酵素または受容体に結合して、その活性を調節する可能性があります。この化合物の構造により、水素結合、疎水性相互作用、π-πスタッキングに参加することが可能になり、これはその生物活性にとって重要です。関与する経路には、シグナル伝達、遺伝子発現調節、代謝プロセスが含まれる可能性があります。
類似化合物:
- 3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチル
- ジメチル(フェニルアミノ)メチルホスホネート
- 3,3'-アリリデンビス-4-ヒドロキシクマリン
比較: 3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルは、ピロール環における特定の置換パターンによりユニークであり、これは明確な化学的および生物学的特性を与えています。類似の化合物と比較して、化学反応における反応性と選択性、およびさまざまな生物活性において、異なる特性を示す可能性があります。たとえば、ジメチル(フェニルアミノ)メチルホスホネートは生物触媒における使用で知られていますが、3,5-ジメチル-4-[(フェニルアミノ)メチル]-1H-ピロール-2-カルボン酸エチルは、その潜在的な治療用途でより一般的に研究されています。
類似化合物との比較
- Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate
- Dimethyl (phenylamino)methyl phosphonates
- 3,3′-Arylidenebis-4-hydroxycoumarins
Comparison: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For instance, while dimethyl (phenylamino)methyl phosphonates are known for their use in biocatalysis, this compound is more commonly studied for its potential therapeutic applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
ethyl 4-(anilinomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-4-20-16(19)15-11(2)14(12(3)18-15)10-17-13-8-6-5-7-9-13/h5-9,17-18H,4,10H2,1-3H3 |
InChIキー |
JDDQVGQVUSCASW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11502352.png)
![Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11502366.png)

![Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)
![Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11502378.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B11502395.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11502405.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11502406.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11502408.png)

![1,1'-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole]](/img/structure/B11502413.png)
